Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the piperazine ring and the nitrophenyl group. Common reagents used in these reactions include ethyl chloroformate, piperazine, and 2-chloro-4-nitrobenzoic acid. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoates and different ester derivatives.
Scientific Research Applications
Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with similar compounds such as:
Ethyl benzoate: A simpler ester with different chemical properties.
Phenyl benzoate: Another ester with a different aromatic group.
Amino-substituted benzoates: Compounds with similar structures but different functional groups.
Properties
Molecular Formula |
C27H25ClN4O6 |
---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-chloro-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H25ClN4O6/c1-2-38-27(35)19-8-11-24(30-12-14-31(15-13-30)26(34)18-6-4-3-5-7-18)23(16-19)29-25(33)21-10-9-20(32(36)37)17-22(21)28/h3-11,16-17H,2,12-15H2,1H3,(H,29,33) |
InChI Key |
QHKYEMNNLDASBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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